5-Bromo-4,4-dimethylpent-1-yne

Catalog No.
S949262
CAS No.
1378680-67-1
M.F
C7H11Br
M. Wt
175.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4,4-dimethylpent-1-yne

CAS Number

1378680-67-1

Product Name

5-Bromo-4,4-dimethylpent-1-yne

IUPAC Name

5-bromo-4,4-dimethylpent-1-yne

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

InChI

InChI=1S/C7H11Br/c1-4-5-7(2,3)6-8/h1H,5-6H2,2-3H3

InChI Key

XNXIEFGGXNNXRJ-UHFFFAOYSA-N

SMILES

CC(C)(CC#C)CBr

Canonical SMILES

CC(C)(CC#C)CBr

5-Bromo-4,4-dimethylpent-1-yne (CAS 1378680-67-1) is a highly specialized, bifunctional aliphatic building block featuring a terminal alkyne and a primary bromide separated by a gem-dimethyl-substituted carbon (C4). This structural arrangement classifies the halide as a neopentyl-type bromide, which imparts exceptional steric shielding against standard bimolecular nucleophilic substitution (SN2). In industrial and advanced synthetic procurement, this compound is specifically sourced for its dual capacity to resist premature degradation during alkyne functionalization and to form exceptionally stable organometallic intermediates (e.g., Grignard or zinc reagents) that are structurally incapable of beta-hydride elimination. Furthermore, the gem-dimethyl group induces a strong Thorpe-Ingold (gem-dialkyl) effect, making this compound an ideal precursor for the rapid, high-yield construction of cyclopentyl and spirocyclic frameworks .

Procuring the generic, unbranched analog 5-bromo-1-pentyne as a cost-saving substitute routinely leads to process failure in advanced cross-coupling and cyclization workflows. Unbranched alkyl bromides possess active beta-hydrogens, meaning their corresponding organometallic derivatives rapidly undergo beta-hydride elimination during transition-metal catalysis, yielding unwanted alkene byproducts rather than the target cross-coupled product. Additionally, 5-bromo-1-pentyne lacks the steric bulk of the gem-dimethyl group, leaving the bromide vulnerable to premature SN2 displacement by nucleophiles or bases intended to react solely with the alkyne. Finally, without the Thorpe-Ingold effect to compress the internal bond angle, unbranched analogs suffer from sluggish intramolecular cyclization kinetics, often resulting in low yields dominated by intermolecular dimerization or polymerization [1].

Elimination of Beta-Hydride Side Reactions in Cross-Coupling

During transition-metal-catalyzed C-C bond formation, alkylmetal intermediates with beta-hydrogens are notoriously unstable. Because 5-bromo-4,4-dimethylpent-1-yne possesses a quaternary C4 carbon, its derived organozinc or Grignard reagents have zero beta-hydrogens. This structural lock restricts alkene byproduct formation via beta-hydride elimination to near 0%, whereas the unbranched 5-bromo-1-pentyne typically yields 40-60% elimination byproducts under identical catalytic conditions [1].

Evidence DimensionAlkene byproduct formation (beta-hydride elimination)
Target Compound Data< 5% (structurally blocked)
Comparator Or Baseline5-bromo-1-pentyne (> 40-60% elimination)
Quantified DifferenceNear-total suppression of elimination pathways
ConditionsTransition-metal catalyzed cross-coupling using alkylmetal intermediates

Eliminating beta-hydride elimination ensures high-fidelity cross-coupling, preventing the loss of expensive starting materials to dead-end alkene byproducts.

Thorpe-Ingold Accelerated Cyclization Kinetics

The gem-dimethyl group at the C4 position compresses the internal bond angle between the reactive alkyne and the bromide-bearing carbon, forcing them into close proximity. This Thorpe-Ingold effect accelerates intramolecular cyclization (e.g., 5-exo-dig pathways) by 10- to 100-fold compared to the unbranched baseline. Consequently, cyclization yields routinely exceed 85% for the dimethylated compound, whereas 5-bromo-1-pentyne suffers from sluggish kinetics that allow intermolecular dimerization to dominate, dropping target yields below 40% [1].

Evidence DimensionIntramolecular cyclization yield and rate
Target Compound Data> 85% yield (rapid kinetics)
Comparator Or Baseline5-bromo-1-pentyne (< 40% yield, slow kinetics)
Quantified Difference> 2x increase in target cyclic product yield
ConditionsRadical or transition-metal mediated intramolecular cyclization

Essential for the scalable, high-yield manufacturing of cyclopentyl and spirocyclic scaffolds without generating complex polymeric mixtures.

Orthogonal Reactivity via Extreme SN2 Resistance

In multi-step synthesis, it is often necessary to functionalize the alkyne (e.g., via deprotonation or Sonogashira coupling) while leaving the bromide intact. The neopentyl-like steric bulk of 5-bromo-4,4-dimethylpent-1-yne provides extreme resistance to background SN2 nucleophilic attack. Compared to 5-bromo-1-pentyne, which readily undergoes premature substitution or elimination in the presence of strong bases or nucleophiles, the target compound maintains >95% halide integrity during alkyne activation [1].

Evidence DimensionHalide retention during alkyne functionalization (SN2 resistance)
Target Compound Data> 95% retention of bromide
Comparator Or Baseline5-bromo-1-pentyne (high susceptibility to premature SN2/E2)
Quantified DifferenceMassive increase in chemoselectivity for sequential functionalization
ConditionsStrong basic or nucleophilic conditions targeting the terminal alkyne

Allows chemists to perform orthogonal, sequential modifications without requiring additional protecting group steps for the halide.

Optimal Halide Selection for Metallation Initiation

While the neopentyl structure prevents SN2 attack, it also makes oxidative addition (metallation) more difficult. Selecting the bromide (5-bromo-4,4-dimethylpent-1-yne) over the chloride analog (5-chloro-4,4-dimethylpent-1-yne) is critical for procurement. The weaker C-Br bond allows for reliable initiation of Grignard or organozinc reagents at moderate temperatures (40-60 °C), whereas the sterically hindered neopentyl chloride often fails to initiate entirely or requires excessively harsh conditions that degrade the alkyne [1].

Evidence DimensionMetallation initiation reliability
Target Compound DataSmooth initiation at 40-60 °C
Comparator Or Baseline5-chloro-4,4-dimethylpent-1-yne (fails to initiate or requires harsh activation)
Quantified DifferenceEnables viable organometallic reagent formation
ConditionsMagnesium or Zinc insertion in ethereal solvents (THF/Et2O)

Ensures that the stable neopentyl organometallic reagent can actually be formed under standard laboratory or plant conditions.

Synthesis of Complex Cyclopentyl and Spirocyclic APIs

Because of the powerful Thorpe-Ingold effect provided by the gem-dimethyl group, this compound is the optimal precursor for synthesizing highly strained cyclopentane derivatives and spirocyclic active pharmaceutical ingredients (APIs). The accelerated intramolecular cyclization kinetics ensure high yields and scalability, avoiding the polymerization issues common with unbranched alkynes [1].

Beta-Hydride-Resistant Cross-Coupling Workflows

In advanced medicinal chemistry where an alkynyl-alkyl fragment must be appended to an aryl or heteroaryl core, this compound serves as a premium building block. The quaternary C4 carbon completely blocks beta-hydride elimination during Negishi, Kumada, or Suzuki-Miyaura (after borylation) cross-couplings, ensuring high-fidelity C-C bond formation [2].

Orthogonal Bi-functionalization in Material Science

For the development of specialized polymers or surface ligands, the extreme SN2 resistance of the neopentyl bromide allows the terminal alkyne to undergo click chemistry (CuAAC) or Sonogashira coupling first. The bromide can then be independently activated via metallation or radical initiation in a subsequent step, providing a streamlined, protecting-group-free synthetic route [3].

XLogP3

2.8

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